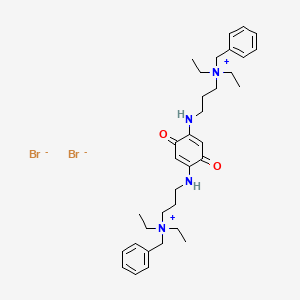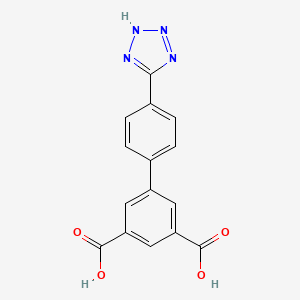
4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their bioisosteric properties, which allow them to substitute carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity, bioavailability, and reduce negative effects . The compound has shown promise in various biological applications, including antibacterial, anticancer, and anti-tuberculosis activities .
Méthodes De Préparation
The synthesis of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through multiple synthetic routes. One approach involves the iodination of [1,1’-biphenyl]-4-carboxylic acid, followed by the formation of the methyl ester of 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid. This is then subjected to nucleophilic substitution of iodine with cyano, ring closure of tetrazole, and hydrolysis of the ester function . Another method starts from 4-bromobenzonitrile, which undergoes Suzuki coupling with 4-carboxyphenylboronic acid to form 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid. This intermediate is then converted to the desired compound through tetrazole ring closure .
Analyse Des Réactions Chimiques
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, cyano groups, and boronic acids . The major products formed from these reactions are intermediates such as 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid and 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid .
Applications De Recherche Scientifique
In chemistry, it serves as a valuable organic ligand for the preparation of metal-organic frameworks . In biology and medicine, it has shown significant antibacterial, anticancer, and anti-tuberculosis activities . The compound interacts with enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Mécanisme D'action
The mechanism of action of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. Tetrazoles can interact with many enzymes and receptors in organisms, leading to biological effects such as antibacterial and anticancer activities . The compound’s bioisosteric properties allow it to substitute carboxylic acid groups, enhancing its interaction with biological targets .
Propriétés
Formule moléculaire |
C15H10N4O4 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
5-[4-(2H-tetrazol-5-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-14(21)11-5-10(6-12(7-11)15(22)23)8-1-3-9(4-2-8)13-16-18-19-17-13/h1-7H,(H,20,21)(H,22,23)(H,16,17,18,19) |
Clé InChI |
PBWAEDNWIIGYCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


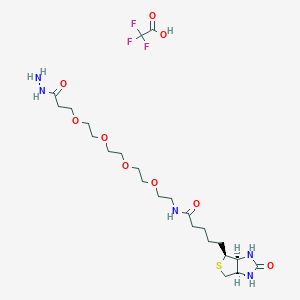
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)



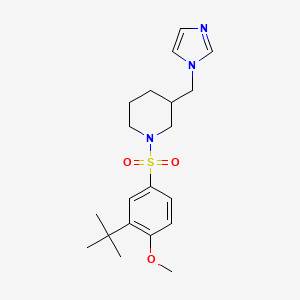

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
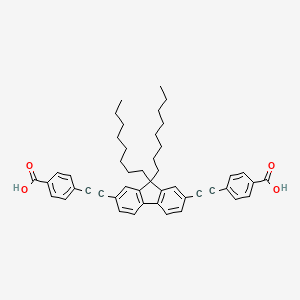
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
